molecular formula C18H28N2O3S B4878254 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE

Cat. No.: B4878254
M. Wt: 352.5 g/mol
InChI Key: HXIPYTUGRGMQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a piperazine ring and an isopropylphenyl group attached to a propanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE involves several steps, typically starting with the preparation of the piperazine ring. The ethylsulfonyl group is introduced through a sulfonation reaction, while the isopropylphenyl group is attached via a Friedel-Crafts alkylation reaction. The final step involves the formation of the propanone backbone through a condensation reaction. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The isopropylphenyl group may enhance the compound’s binding affinity to certain proteins, leading to altered cellular functions. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-13-11-19(12-14-20)18(21)10-7-16-5-8-17(9-6-16)15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIPYTUGRGMQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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